2-cyclohexylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexylquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone family. This compound features a fused benzene and pyrimidine ring system, with a cyclohexyl group attached to the quinazolinone core. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclohexylquinazolin-4(3H)-one typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method is the reaction of anthranilic acid with cyclohexyl isocyanate under acidic conditions to form the quinazolinone core. The reaction conditions often require heating and the use of a strong acid catalyst to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Industrial production also emphasizes the use of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexylquinazolin-4(3H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound's structure and enhance its biological activity.
Common Reagents and Conditions:Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These derivatives can exhibit different biological activities and properties.
Scientific Research Applications
2-Cyclohexylquinazolin-4(3H)-one has a wide range of applications in scientific research, including:
Chemistry: : Used as a building block for the synthesis of more complex organic molecules.
Biology: : Studied for its potential biological activities, such as antimicrobial and antitumor properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases, including malaria and cancer.
Industry: : Employed in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-cyclohexylquinazolin-4(3H)-one exerts its effects involves interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
2-Cyclohexylquinazolin-4(3H)-one is compared with other similar compounds, such as 2-phenylquinazolin-4(3H)-one and 2-methylquinazolin-4(3H)-one. These compounds share the quinazolinone core but differ in their substituents, leading to variations in their biological activities and properties. The cyclohexyl group in this compound provides unique steric and electronic effects that influence its reactivity and biological activity.
List of Similar Compounds
2-Phenylquinazolin-4(3H)-one
2-Methylquinazolin-4(3H)-one
2-Ethylquinazolin-4(3H)-one
2-Propylquinazolin-4(3H)-one
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications in various fields
Properties
IUPAC Name |
2-cyclohexyl-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-14-11-8-4-5-9-12(11)15-13(16-14)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWDLKFIQDINLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC3=CC=CC=C3C(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.